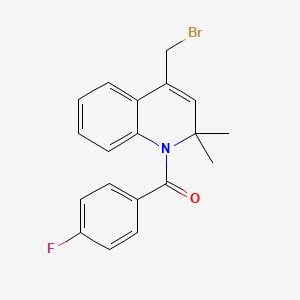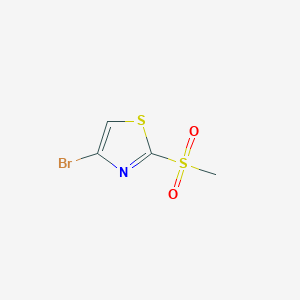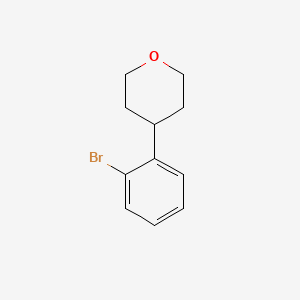![molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2](/img/structure/B1376851.png)
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties. Pyrazole derivatives, including this compound, are of significant interest in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical reactivity .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure have been found to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Pyrazole derivatives, in general, are known to undergo a radical addition followed by intramolecular cyclization, affording the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are known to react with titanium tetrachloride to afford binary adducts .
Action Environment
It’s worth noting that the compound is typically stored in a sealed container at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole typically involves the condensation of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-1,3-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts such as transition metals or solid acids may be used to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., KOH, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Coupling: Palladium catalysts, ligands, bases (e.g., K₂CO₃), solvents (e.g., toluene, THF).
Major Products: The reactions yield various substituted pyrazoles, functionalized derivatives, and coupled products depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)phenylhydrazine
- 1-Phenylpyrazole
Comparison: 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution and coupling reactions and greater potential in biological applications due to its structural features .
Eigenschaften
IUPAC Name |
4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLUCUQGRIQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)

![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)



![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)

